REACTION_SMILES
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[C:1]([CH:2]=[CH2:3])(=[O:4])[Cl:5].[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[Cl:22][CH2:23][Cl:24].[Cl:6][c:7]1[cH:8][cH:9][c:10]([CH2:11][NH2:12])[cH:13][cH:14]1>>[C:1]([CH:2]=[CH2:3])(=[O:4])[NH:12][CH2:11][c:10]1[cH:9][cH:8][c:7]([Cl:6])[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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C=CC(=O)NCc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |